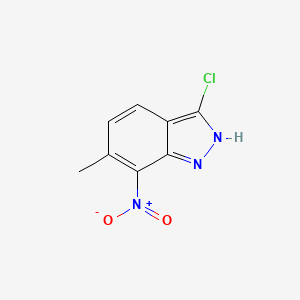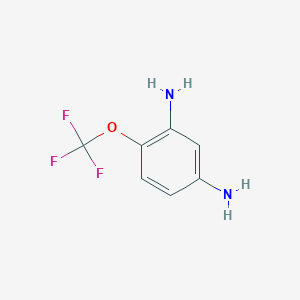
4-(Trifluoromethoxy)benzene-1,3-diamine
説明
4-(Trifluoromethoxy)benzene-1,3-diamine is a chemical compound with the molecular formula C7H7F3N2O . It has a molecular weight of 192.14 .
Molecular Structure Analysis
The InChI code for 4-(Trifluoromethoxy)benzene-1,3-diamine is 1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,11-12H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of 4-(Trifluoromethoxy)benzene-1,3-diamine is solid . It has a molecular weight of 192.14 .科学的研究の応用
Synthesis and Properties of Soluble Polyimides
- A study by Qiu et al. (2006) explored the synthesis of new fluorinated diamine monomers, including derivatives of 4-(Trifluoromethoxy)benzene-1,3-diamine, for the production of organosoluble polyimides. These polyimides exhibited high thermal stability, flexibility, and optical transparency, making them suitable for advanced optoelectronics applications (Qiu et al., 2006).
Development of Fluorinated Polyimides
- Research by Banerjee et al. (2003) involved the synthesis of novel fluorinated polyimides using similar diamine monomers. These polyimides showed exceptional thermal stability and low water absorption rates, indicating potential use in high-temperature and moisture-sensitive environments (Banerjee et al., 2003).
Optical and Dielectric Characterization
- A study by Jang et al. (2007) focused on the optical and dielectric properties of fluorinated polyimides derived from 4-(Trifluoromethoxy)benzene-1,3-diamine. These materials displayed enhanced solubility, transparency, and low dielectric constants, suggesting their applicability in optoelectronics and as insulating materials in electronics (Jang et al., 2007).
Synthesis of Soluble Fluorinated Poly(Ether Imide)s
- Liu et al. (2008) investigated the synthesis of soluble fluorinated poly(ether imide)s using fluorinated diamine monomers including 4-(Trifluoromethoxy)benzene-1,3-diamine. These materials exhibited high thermal stability, mechanical strength, and optical transparency, making them suitable for various industrial applications (Liu et al., 2008).
Synthesis of Soluble Fluoro-Polyimides
- Research by Xie et al. (2001) on soluble fluoro-polyimides revealed that polymers derived from 4-(Trifluoromethoxy)benzene-1,3-diamine demonstrated excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their potential in high-performance materials applications (Xie et al., 2001).
Electron-Withdrawing Properties
- A study by Castagnetti and Schlosser (2002) highlighted the electron-withdrawing properties of the trifluoromethoxy group, such as in 4-(Trifluoromethoxy)benzene-1,3-diamine, showing its effectiveness in promoting hydrogen/metal permutation in ortho positions, which is significant in synthetic organic chemistry (Castagnetti & Schlosser, 2002).
Applications in Advanced Polymeric Materials
- Li et al. (2018) utilized a fluorinated diamine monomer for the synthesis of optically transparent and soluble semi-fluorinated poly(ether imide)s, demonstrating their high mechanical properties and thermal stability, suggesting their use in areas requiring transparent, high-performance materials (Li et al., 2018).
Safety and Hazards
The compound is classified as dangerous with hazard statements H301+H311+H331 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding all personal contact, including inhalation, using protective clothing when risk of exposure occurs, using in a well-ventilated area, avoiding contact with moisture, and avoiding contact with incompatible materials .
特性
IUPAC Name |
4-(trifluoromethoxy)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFWFBOAYMQWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647894 | |
| Record name | 4-(Trifluoromethoxy)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873055-90-4 | |
| Record name | 4-(Trifluoromethoxy)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)
![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)
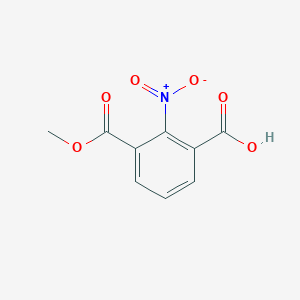
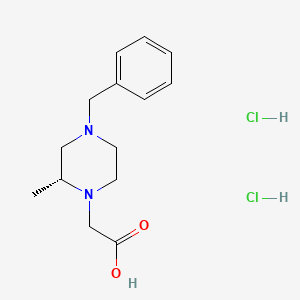
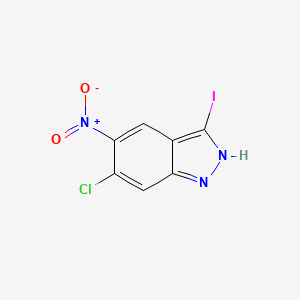
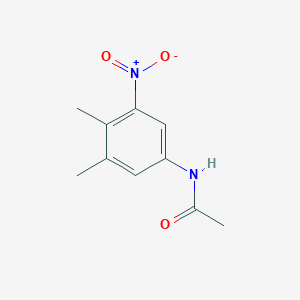

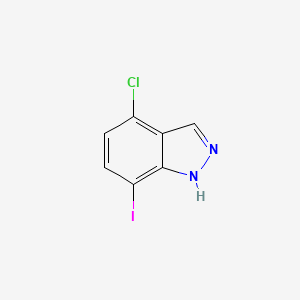
![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)
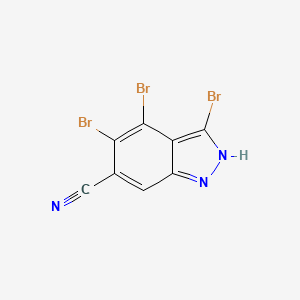
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)
